molecular formula C11H10O B8250217 1-(p-Tolyl)buta-2,3-dien-1-one

1-(p-Tolyl)buta-2,3-dien-1-one

Cat. No.: B8250217
M. Wt: 158.20 g/mol
InChI Key: GQGMOJJLHTVFHY-UHFFFAOYSA-N
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Description

1-(p-Tolyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a buta-2,3-dien-1-one moiety attached to a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyl)buta-2,3-dien-1-one typically involves the reaction of p-tolylacetylene with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the buta-2,3-dien-1-one moiety. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the buta-2,3-dien-1-one moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(p-Tolyl)buta-2,3-dien-1-one has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Research studies have explored the biological activity of this compound and its derivatives, including their potential as antimicrobial and anticancer agents.

    Medicine: The compound’s derivatives are investigated for their pharmacological properties and potential therapeutic applications.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)buta-2,3-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.

Comparison with Similar Compounds

1-(p-Tolyl)buta-2,3-dien-1-one can be compared with other similar compounds, such as:

    1-(p-Tolyl)buta-1,3-dien-1-one: This compound has a similar structure but differs in the position of the double bonds.

    1-(p-Tolyl)buta-2,3-dien-1-ol: This compound contains a hydroxyl group instead of a carbonyl group.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of the p-tolyl group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

InChI

InChI=1S/C11H10O/c1-3-4-11(12)10-7-5-9(2)6-8-10/h4-8H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGMOJJLHTVFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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